6-Fluoro-2-methoxynicotinonitrile
Overview
Description
6-Fluoro-2-methoxynicotinonitrile is a chemical compound with the molecular formula C7H5FN2O and a molecular weight of 152.13 g/mol. It is characterized by a fluorine atom at the 6th position, a methoxy group at the 2nd position, and a nitrile group at the 3rd position on the pyridine ring. This compound is a white solid with a melting point of 100.2°C and is typically stored at 2-8°C.
Mechanism of Action
Target of Action
The primary target of 6-Fluoro-2-methoxynicotinonitrile is the enzyme dihydroorotate dehydrogenase . This enzyme plays a crucial role in the de novo biosynthesis of pyrimidine nucleotides, which are essential components of DNA and RNA .
Mode of Action
This compound interacts with its target, dihydroorotate dehydrogenase, by inhibiting its function . This inhibition disrupts the normal biosynthesis of pyrimidine nucleotides, leading to a decrease in the intracellular pools of uridine 5′-triphosphate and cytidine 5′-triphosphate .
Biochemical Pathways
The inhibition of dihydroorotate dehydrogenase by this compound affects the de novo biosynthetic pathway leading to uridine 5′-monophosphate . This disruption has downstream effects on the synthesis of RNA and DNA, as these molecules require pyrimidine nucleotides for their formation .
Result of Action
The molecular and cellular effects of this compound’s action include a significant reduction in the intracellular pools of uridine 5′-triphosphate and cytidine 5′-triphosphate . This depletion can lead to cell death, as observed in cultured human colon tumor cells exposed to the compound .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound’s stability could be affected by temperature, as it is recommended to be stored in a dry environment at 2-8°C
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Fluoro-2-methoxynicotinonitrile typically involves the following steps:
Starting Material: The synthesis begins with 2-methoxynicotinonitrile as the starting material.
Purification: The final product is purified through recrystallization or column chromatography to achieve the desired purity.
Industrial Production Methods: In an industrial setting, the production of this compound is scaled up using continuous flow reactors or batch reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the conversion and minimize by-products.
Chemical Reactions Analysis
Types of Reactions: 6-Fluoro-2-methoxynicotinonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or amides.
Reduction: Reduction reactions can convert the nitrile group to a primary amine.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Lithium aluminum hydride (LiAlH4) or hydrogenation catalysts like palladium on carbon (Pd/C) are typically used.
Substitution: Nucleophiles such as hydroxide (OH-) or halides (Cl-, Br-) are used in substitution reactions.
Major Products Formed:
Oxidation: 6-Fluoro-2-methoxynicotinic acid or 6-Fluoro-2-methoxynicotinamide.
Reduction: 6-Fluoro-2-methoxynicotinamine.
Substitution: Various derivatives depending on the nucleophile used.
Scientific Research Applications
6-Fluoro-2-methoxynicotinonitrile has several applications in scientific research, including:
Chemistry: It serves as a building block in the synthesis of more complex organic molecules.
Biology: The compound is used in the study of enzyme inhibitors and receptor binding assays.
Medicine: It is investigated for its potential therapeutic properties in drug discovery and development.
Industry: It is utilized in the production of agrochemicals and pharmaceutical intermediates.
Comparison with Similar Compounds
2-Methoxynicotinonitrile
6-Fluoronicotinonitrile
2-Fluoronicotinonitrile
3-Fluoronicotinonitrile
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Properties
IUPAC Name |
6-fluoro-2-methoxypyridine-3-carbonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5FN2O/c1-11-7-5(4-9)2-3-6(8)10-7/h2-3H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WPBPBGLVBBEGJN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=N1)F)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5FN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00855956 | |
Record name | 6-Fluoro-2-methoxypyridine-3-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00855956 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1339175-72-2 | |
Record name | 6-Fluoro-2-methoxypyridine-3-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00855956 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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